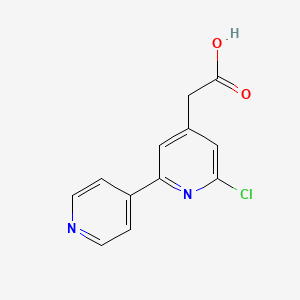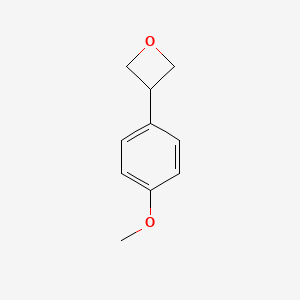
3-(4-Methoxyphenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)oxetane is a four-membered heterocyclic compound containing an oxetane ring with a methoxyphenyl group attached at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high polarity, low molecular weight, and non-planar features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(4-methoxyphenyl)-1,2-propanediol under acidic conditions . Another approach involves the Paternò–Büchi reaction, where a photochemical [2+2] cycloaddition of an aryl ketone with an alkene forms the oxetane ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Brønsted acids can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aryl ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain and polarity of the oxetane moiety facilitate its binding to specific enzymes or receptors, leading to biological activity. The methoxyphenyl group can further modulate its interaction with molecular targets, enhancing its efficacy .
Comparison with Similar Compounds
3-Phenyl-oxetane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
3-(4-Hydroxyphenyl)oxetane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
3-(4-Methylphenyl)oxetane: Contains a methyl group, which affects its polarity and reactivity.
Uniqueness: 3-(4-Methoxyphenyl)oxetane is unique due to its methoxy group, which enhances its polarity and potential for hydrogen bonding. This makes it a valuable compound in medicinal chemistry for the development of bioactive molecules .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)oxetane |
InChI |
InChI=1S/C10H12O2/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
BZGASHYFRUIKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
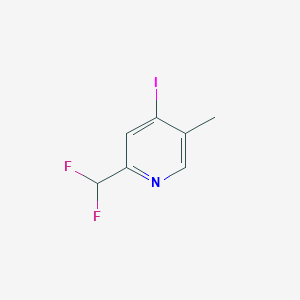
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
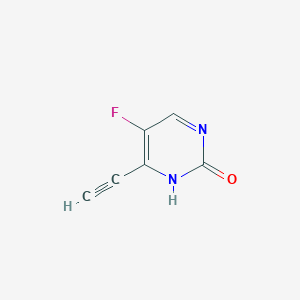
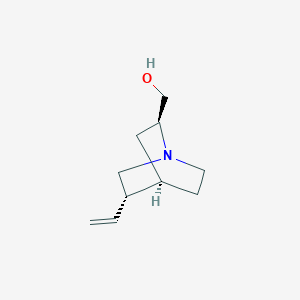
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
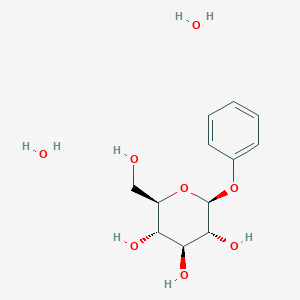
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
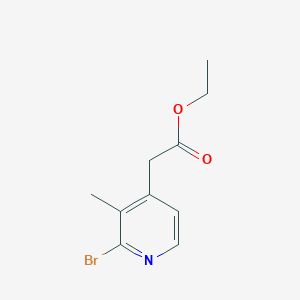
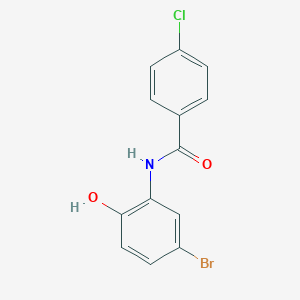
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
